(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

Stereochemistry Chiral Resolution Medicinal Chemistry

The target compound, (7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one (CAS 200418-23-1 for unspecified stereochemistry), is a chiral, saturated bicyclic heterocycle belonging to the pyrrolopyrazine class. It is characterized by a fused pyrrolidine and piperazinone ring system with a defined (7S,8aR) absolute stereochemistry.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12582095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1CC2CNCCN2C1=O
InChIInChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
InChIKeyGYPHSWIBRWFRCS-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7S,8aR)-7-Methyl-hexahydropyrrolo[1,2-a]pyrazin-6-one: A Chiral Building Block for Medicinal Chemistry


The target compound, (7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one (CAS 200418-23-1 for unspecified stereochemistry), is a chiral, saturated bicyclic heterocycle belonging to the pyrrolopyrazine class . It is characterized by a fused pyrrolidine and piperazinone ring system with a defined (7S,8aR) absolute stereochemistry. This compound is primarily recognized not as an end-product drug, but as a crucial chiral intermediate or building block for synthesizing more complex, pharmacologically active molecules, where the specific three-dimensional arrangement of its atoms is critical for downstream biological interactions .

The Risk of Stereochemical Impurity: Why (7S,8aR) Configuration is Non-Interchangeable


Within the pyrrolopyrazine class, simple molecular formula matching is insufficient for procurement. The target compound is one of four possible diastereomers for the 7-methyl-hexahydro scaffold. Closely related analogs, such as the (7R,8aR)- and (7R,8aS)-stereoisomers (CAS 272786-83-1 and 272786-82-0, respectively) or the non-methylated (S)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS 151763-88-1), share the same core atoms but possess different three-dimensional orientations . This stereochemical divergence leads to distinct physicochemical properties, such as differing LogD values and polar surface areas (PSA), and will inevitably result in divergent binding affinities, pharmacokinetics, and biological activities when incorporated into final drug candidates. Substitution introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) studies and compromise the integrity of a synthetic route [1].

Quantitative Differentiation of (7S,8aR)-7-Methyl-hexahydropyrrolo[1,2-a]pyrazin-6-one from its Analogs


Stereochemical Identity: Absolute Configuration vs. Other Diastereomers

The defining differentiator is the absolute (7S,8aR) configuration. The other three stereoisomers—(7R,8aR), (7S,8aS), and (7R,8aS)—are distinct chemical entities with different CAS numbers, confirming they are treated as separate compounds in the chemical supply chain [1]. For instance, the (7R,8aR)-rel isomer is registered as CAS 272786-83-1 [1]. This is not a racemic mixture but a single, defined enantiomer, making it essential for asymmetric synthesis where stereochemical integrity is paramount.

Stereochemistry Chiral Resolution Medicinal Chemistry

Physicochemical Profile: Predicted LogD and Permeability vs. Parent Scaffold

The addition of a methyl group at the 7-position with (S) configuration alters key physicochemical parameters compared to the non-methylated scaffold. For the parent compound, hexahydropyrrolo[1,2-a]pyrazin-6-one, the ACD/LogD at pH 7.4 is -0.82, and the Polar Surface Area (PSA) is 32 Ų . The (7S,8aR)-7-methyl analog is characterized by a higher LogP of 0.272 and a drastically lower calculated PSA of 6.480 Ų, indicating significantly increased lipophilicity and membrane permeability potential . This shift is consistent with the shielding effect of the added methyl substituent.

Physicochemical Properties ADME Drug-likeness

Enantiomeric Purity and Specification vs. Racemic Mixtures

Reputable vendors supply the target compound with a defined minimum purity specification, which is critical for reproducible research. For example, the unspecified stereochemistry mixture (CAS 200418-23-1) is offered by one supplier at a minimum purity of 95% . In contrast, suppliers of the specific (7S,8aR) enantiomer, such as MolCore, can provide products compliant with ISO quality systems, implying a higher level of characterization suitable for pharmaceutical research . The provision of a well-defined enantiomer rather than a racemate or diastereomeric mixture is a key procurement differentiator.

Chiral Purity Analytical Chemistry Procurement Specification

Optimal Deployment of (7S,8aR)-7-Methyl-hexahydropyrrolo[1,2-a]pyrazin-6-one in R&D Workflows


Asymmetric Synthesis of CNS Drug Candidates

The (7S,8aR) scaffold, with its conformationally constrained bicyclic structure and specific stereochemistry, is an ideal building block for synthesizing central nervous system (CNS) therapeutics. The predicted increase in lipophilicity (LogP 0.272) and low PSA (6.480 Ų) compared to the non-methylated scaffold are favorable properties for crossing the blood-brain barrier. Integrating this specific chiral fragment into a lead compound can help medicinal chemists precisely engineer the molecule's three-dimensional shape to enhance target binding and improve CNS penetration.

Structure-Activity Relationship (SAR) Studies for Kinase or Receptor Targets

When investigating a biological target where the pyrrolopyrazine core is a key pharmacophore, the (7S,8aR)-7-methyl derivative serves as a precise tool for SAR exploration. Its distinct stereochemistry allows researchers to probe the chiral environment of an enzyme's active site or a receptor's binding pocket. Using this single enantiomer over a diastereomeric mixture provides clean, interpretable data, directly linking the (7S,8aR) three-dimensional arrangement to observed inhibitory activity (e.g., IC50 values), enabling rational, structure-based drug design.

Chiral Probe in Chemical Biology

Beyond drug synthesis, this compound can function as a chiral probe in chemical biology. By conjugating the (7S,8aR)-7-methyl-hexahydropyrrolo[1,2-a]pyrazin-6-one fragment to a fluorophore or affinity tag, researchers can create a chiral tool molecule. The defined stereochemistry is crucial for studying stereospecific protein-ligand interactions, as the use of the correct enantiomer will yield accurate binding data, while an incorrect one would lead to false negatives in pull-down or fluorescence polarization assays.

Reference Standard for Chiral Analytical Method Development

The compound's well-defined (7S,8aR) stereochemistry makes it a suitable reference standard for developing and validating chiral analytical methods, such as chiral HPLC or SFC. Its distinct retention time and spectral profile, compared to its (7R,8aR)- and (7R,8aS)-stereoisomers, allow analytical chemists to establish robust methods for monitoring enantiomeric excess and stereochemical purity in ongoing synthetic work, which is a critical quality control requirement in pharmaceutical development.

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